molecular formula C15H21BClNO3 B13732290 4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13732290
M. Wt: 309.6 g/mol
InChI Key: STAJOWWMPKLDNR-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C14H19BClNO3. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 4-chloro-3-nitrobenzoic acid, is first converted to its corresponding boronic ester using pinacol and a boron source such as bis(pinacolato)diboron.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Amide Formation: The resulting amine is then reacted with ethyl chloroformate to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronic ester with aryl halides.

Scientific Research Applications

4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of advanced materials with specific properties.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the dioxaborolane ring.

    4-Chloro-3-nitrobenzoic Acid: A precursor in the synthesis of the compound, but lacks the boronic ester group.

Uniqueness

4-Chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both a boronic ester group and a chloro-substituted benzamide structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C15H21BClNO3

Molecular Weight

309.6 g/mol

IUPAC Name

4-chloro-N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)

InChI Key

STAJOWWMPKLDNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NCC)Cl

Origin of Product

United States

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